Technical Documentation Center

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol
  • CAS: 347405-65-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide & Safety Data Profiling: 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (CAS 347405-65-6)

Executive Summary & Pharmacophore Rationale 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (CAS 347405-65-6) is a highly specialized chemical intermediate utilized extensively in the design and synthesis of small-molecule recep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (CAS 347405-65-6) is a highly specialized chemical intermediate utilized extensively in the design and synthesis of small-molecule receptor tyrosine kinase (RTK) inhibitors[1]. In modern drug development, the 6,7-dimethoxyquinoline scaffold is recognized as a "privileged structure" due to its exceptional ability to act as an ATP-competitive hinge-binder in oncogenic kinases such as c-MET, VEGFR2, and PDGFR[2][3].

Unlike its aniline counterparts, this specific derivative features a reactive phenol moiety. This structural nuance provides researchers with a versatile, hard nucleophile, enabling the orthogonal attachment of diverse linker and tail groups to optimize pharmacokinetic properties, overcome broad-spectrum kinase mutations, and enhance target selectivity[4].

Physicochemical Profiling & Molecular Causality

Understanding the physicochemical properties of 347405-65-6 is critical for predicting its reactivity, solubility, and handling requirements. The electron-rich nature of the dimethoxy groups enhances the basicity of the quinoline nitrogen, while the phenolic hydroxyl group provides a distinct site for functionalization.

Table 1: Physicochemical Properties and Mechanistic Implications

PropertyValueMechanistic Implication
Chemical Name 4-(6,7-Dimethoxyquinolin-4-yloxy)phenolCore pharmacophore for multi-targeted TKIs.
CAS Number 347405-65-6Unique identifier for regulatory and inventory tracking.
Molecular Formula C17H15NO4-
Molecular Weight 297.31 g/mol Low molecular weight allows for the addition of complex tail moieties while remaining within Lipinski's Rule of 5.
Physical State Solid (Powder)Prone to aerosolization; requires strict dust control during handling.
Solubility Soluble in DMF, DMSO; Insoluble in H2OHigh lipophilicity necessitates polar aprotic solvents for synthetic reactions.
Reactive Moiety Phenol (-OH)Acts as a robust nucleophile upon deprotonation, ideal for SN2 alkylation or Mitsunobu etherification[5].

Hazard Identification & Toxicological Mechanisms

While specific in vivo toxicological data for this exact intermediate is limited, its hazard profile is extrapolated from its functional groups. It is classified under GHS as a skin, eye, and respiratory tract irritant.

  • Mechanistic Toxicology: The quinoline nitrogen can undergo CYP450-mediated oxidation in biological systems, potentially forming reactive epoxides or N-oxides. Furthermore, the phenolic moiety is membrane-active; it is capable of disrupting lipid bilayers, which manifests as acute dermal and ocular irritation.

  • Dust Inhalation Hazard: As a fine powder, inhalation can cause severe respiratory tract irritation. The basicity of the quinoline core alters the local pH of the mucosal membranes in the respiratory tract, exacerbating the inflammatory response.

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard StatementCausality / Mechanism
Skin Corrosion/Irritation Category 2H315: Causes skin irritationPhenolic disruption of dermal lipid barriers.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect interaction of the basic quinoline nitrogen with ocular mucosa.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationParticulate deposition and local pH alteration in the alveoli.

Self-Validating Handling, Storage & Spill Protocols

To ensure a self-validating safety system, handling protocols must include built-in verification steps that confirm the integrity of the material and the environment.

Storage Conditions & Validation
  • Protocol: Store in a tightly sealed container under an inert atmosphere (Argon or N2) at 2-8 °C, strictly protected from light.

  • Causality: Phenols are highly susceptible to photo-oxidation, forming quinones which degrade the material and introduce reactive impurities into downstream syntheses. The inert atmosphere prevents this oxidative degradation.

  • Validation Step: Perform periodic visual inspections and LC-MS analysis. The appearance of a dark discoloration (brown/black) in the normally off-white powder is a visual indicator of oxidation, instantly validating a failure in storage compliance.

Spill Response Workflow

When a spill occurs, the primary goal is to prevent the aerosolization of the powder, which would trigger the H335 inhalation hazard.

Spill_Response Spill Spill Identified (Solid Powder) PPE Don PPE (Respirator, Nitrile) Spill->PPE Contain Containment (Avoid Dust) PPE->Contain Clean Wet Sweeping (Damp Absorbent) Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Self-validating spill response workflow minimizing aerosolization of hazardous particulates.

Experimental Workflow: O-Alkylation for Kinase Inhibitor Synthesis

The most common application of 347405-65-6 is the functionalization of the phenol group to build the "linker" and "tail" of a type II kinase inhibitor[4]. The following is a self-validating SN2 O-alkylation protocol.

Objective: Synthesize an aryl ether intermediate by coupling 347405-65-6 with an alkyl halide. Rationale: Potassium carbonate (K2CO3) is selected as the base because it is strong enough to deprotonate the phenol (pKa ~10) but not strong enough to cause unwanted side reactions with the quinoline core. DMF is used as a polar aprotic solvent to heavily solvate the potassium cation, leaving the phenoxide anion "naked" and maximizing its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 2.0 equivalents of finely powdered, anhydrous K2CO3. Stir the suspension at room temperature for 30 minutes.

    • Causality: This pre-stirring ensures complete deprotonation of the phenol. A slight deepening of the solution's color validates the formation of the highly nucleophilic phenoxide anion.

  • Alkylation: Add 1.2 equivalents of the desired electrophile (e.g., an alkyl bromide) dropwise via syringe.

  • Heating: Heat the reaction mixture to 80 °C under an inert atmosphere.

    • Causality: Elevated temperature overcomes the activation energy barrier of the SN2 displacement, which is particularly necessary if the electrophile is sterically hindered.

  • Self-Validation (Reaction Monitoring): After 4 hours, extract a 10 µL aliquot, quench in a microcentrifuge tube with water/EtOAc, and analyze the organic layer via LC-MS. The complete disappearance of the starting material mass (m/z 298 [M+H]+) and the emergence of the product mass validates reaction completion.

  • Workup: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine (to strip residual DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography (eluting with a gradient of Dichloromethane/Methanol) to yield the pure etherified intermediate.

RTK_Pathway Ligand Growth Factor (e.g., HGF/VEGF) Receptor Receptor Tyrosine Kinase (c-MET / VEGFR2) Ligand->Receptor Activates Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) Receptor->Downstream Phosphorylation Inhibitor Quinoline-Based Inhibitor (Derived from CAS 347405-65-6) Inhibitor->Receptor Blocks ATP Pocket (Hinge Binding) ATP ATP Molecule ATP->Receptor Competes Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation Drives

Mechanism of action for kinase inhibitors derived from the 6,7-dimethoxyquinoline core.

References

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors Source: NIH / PMC 2

  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase Source: ACS Publications 4

  • First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents Source: ACS Publications 3

  • The Pivotal Role of 4-Chloro-6,7-dimethoxyquinoline in Modern Medicinal Chemistry: A Technical Guide Source: BenchChem 1

  • Mitsunobu Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal 5

Sources

Exploratory

Toxicological Assessment of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol in Preclinical Models: A Mechanistic Guide

Executive Summary 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (4-DQOP) serves as a foundational pharmacophore and synthetic intermediate for several multi-targeted tyrosine kinase inhibitors (MKIs)[1]. Characterized by its 6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (4-DQOP) serves as a foundational pharmacophore and synthetic intermediate for several multi-targeted tyrosine kinase inhibitors (MKIs)[1]. Characterized by its 6,7-dimethoxyquinoline core and phenoxy linker, this structural motif is highly effective at occupying the ATP-binding pocket of receptor tyrosine kinases such as VEGFR2, c-MET, and RET[2]. However, the same structural features that confer potent anti-angiogenic and anti-tumor efficacy also introduce significant preclinical toxicological liabilities. As a Senior Application Scientist, it is critical to recognize that advancing 4-DQOP derivatives requires a rigorous, mechanistic approach to decouple on-target efficacy from off-target cardiovascular and hepatic toxicity[3].

Mechanistic Grounding of Toxicological Liabilities

The toxicity of 4-DQOP derivatives is rarely idiosyncratic; rather, it is a direct extension of both on-target pharmacology and off-target structural interactions. Understanding the causality behind these events is the first step in rational drug design and safety assessment.

  • Cardiovascular Toxicity (On-Target & Off-Target): Inhibition of VEGFR2 intrinsically reduces the production of critical vasodilators, including nitric oxide (NO) and prostacyclin (PGI2), leading to severe hypertension and an increased risk of arterial thromboembolism[3]. Off-target, the basic nitrogen of the quinoline ring can interact with the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, delaying myocardial repolarization (QTc prolongation)[4].

  • Hepatotoxicity (Metabolic Activation): The 6,7-dimethoxy groups on the quinoline core are highly susceptible to cytochrome P450 (specifically CYP3A4 and CYP2C9) mediated O-demethylation[5]. This metabolic biotransformation generates reactive quinone imine intermediates that deplete intracellular glutathione (GSH), inducing oxidative stress and mitochondrial-driven hepatotoxicity[6].

  • Reproductive & Developmental Toxicity: Systemic VEGF inhibition disrupts embryonic angiogenesis. In preclinical rodent and non-rodent models, quinoline-based MKIs consistently demonstrate teratogenicity and embryo-fetal toxicity at exposures well below the intended human therapeutic dose[1].

G DQOP 4-DQOP Pharmacophore (6,7-Dimethoxyquinoline) VEGFR2 VEGFR2 Inhibition (On-Target) DQOP->VEGFR2 ATP Competitive Binding hERG hERG Channel Blockade (Off-Target) DQOP->hERG Basic Nitrogen Interaction CYP CYP450 Metabolism (O-Demethylation) DQOP->CYP Metabolic Activation HTN Hypertension & Thromboembolism VEGFR2->HTN Decreased NO/PGI2 QT QTc Prolongation (Arrhythmia Risk) hERG->QT Delayed Repolarization HepTox Hepatotoxicity & Mitochondrial Stress CYP->HepTox Reactive Intermediates

Mechanistic pathways linking the 4-DQOP core to preclinical toxicological liabilities.

Preclinical Toxicological Assessment Framework

To de-risk 4-DQOP derivatives during lead optimization, a self-validating framework of in vitro and in vivo assays is required. The table below summarizes the expected quantitative toxicological profile extrapolated from structurally analogous clinical-stage MKIs[1][7].

Toxicological ParameterPreclinical Model / AssayRepresentative Value / ThresholdMechanistic Implication
hERG Inhibition (IC50) Automated Patch-Clamp (CHO)> 10 µM (Target Threshold)Mitigates risk of fatal ventricular arrhythmias[4].
Hepatotoxicity (TC50) 3D HepaRG Spheroids (14-Day)< 5 µM (High Liability)Indicates CYP-mediated reactive metabolite formation.
NOAEL (Repeated Dose) 28-Day Rat (Oral Gavage)0.5 – 1.0 mg/kg/dayDose-limiting GI, lymphoid, and bone marrow toxicity[1].
Embryo-Fetal Toxicity Pregnant Rabbit ModelTeratogenic at < 0.1 mg/kgDisruption of VEGF-driven fetal angiogenesis[1].
Spermatotoxicity Male Rat Reproductive AssayDecreased spermatocytesOff-target kinase inhibition affecting germ cells[8].

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must act as a self-validating system, incorporating strict causality-driven steps and internal controls.

Protocol 1: Automated Patch-Clamp hERG Assay

Rationale: The basicity of the quinoline nitrogen can trap the molecule inside the inner cavity of the Kv11.1 channel. Patch-clamp electrophysiology is the gold standard because it directly measures the functional tail currents responsible for cardiac repolarization[4]. Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane integrity.

  • Electrophysiology Setup: Establish a whole-cell configuration using an automated patch-clamp platform. Maintain the holding potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds. Causality: This specific repolarization step relieves inactivation, eliciting the outward tail current that is uniquely sensitive to quinoline-based blockade.

  • Compound Administration: Perfuse the 4-DQOP derivative (0.1 µM to 30 µM) in a stepwise manner.

  • Self-Validation System: The assay is only valid if the positive control (E-4031, 100 nM) achieves >80% inhibition of the tail current, and the vehicle control (0.1% DMSO) shows <5% current rundown over 10 minutes.

Protocol 2: 3D HepaRG Spheroid Hepatotoxicity Assay

Rationale: Standard 2D hepatic cultures rapidly lose CYP450 expression, yielding false negatives for metabolism-dependent toxicity. 3D HepaRG spheroids retain metabolic competence, allowing the detection of reactive quinone imines generated from the 6,7-dimethoxyquinoline core[5]. Step-by-Step Methodology:

  • Spheroid Assembly: Seed differentiated HepaRG cells into 96-well ultra-low attachment plates (2,000 cells/well). Centrifuge at 200 x g to promote aggregation. Incubate for 7 days until compact spheroids form.

  • Repeated-Dose Exposure: Dose spheroids with the test compound (0.1 to 100 µM) every 48 hours for a total of 14 days. Causality: Chronic exposure captures the cumulative mitochondrial stress and GSH depletion that acute assays miss.

  • Viability & Biomarker Analysis: At day 14, lyse the spheroids using CellTiter-Glo 3D to quantify ATP (a direct marker of mitochondrial viability). Analyze the supernatant for ALT and AST release.

  • Self-Validation System: Include Chlorpromazine (a known hepatotoxicant) as a positive control[8]. The assay is validated if Chlorpromazine yields a dose-dependent ATP depletion (IC50 ~15 µM) and the vehicle control maintains >95% structural integrity.

Workflow Start 4-DQOP Derivative Formulation InVitro In Vitro Screening hERG Patch-Clamp & HepaRG 3D Start->InVitro Decision1 hERG IC50 > 10 µM & HepaRG TC50 > 50 µM? InVitro->Decision1 Data Analysis InVivo In Vivo GLP Tox 28-Day Rat/Dog Models Decision1->InVivo Yes (Safe Profile) Fail Structural Optimization (e.g., Fluorination) Decision1->Fail No (Toxic Liability) InVivo->Fail Severe DLTs Observed Success Clinical Candidate Selection InVivo->Success NOAEL Established

Self-validating preclinical workflow for assessing hERG and hepatotoxic liabilities.

Conclusion & Translational Outlook

The 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol scaffold is a highly privileged structure in oncology, but its development is tightly constrained by its toxicological profile. Successful translation requires rigorous, self-validating preclinical models that uncouple on-target anti-angiogenic efficacy from off-target hERG and CYP-mediated liabilities. Structural optimization strategies—such as reducing the basicity of the quinoline nitrogen or substituting the methoxy groups with bioisosteres (e.g., halogens) to block metabolic soft spots—are critical steps in widening the therapeutic index of next-generation kinase inhibitors[4][5].

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(6,7-Dimethoxyqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol. This quinoline derivative is of significant interest in pharmaceutical development, necessitating a reliable analytical method for its characterization and quality control. The described method utilizes a C18 column with a simple isocratic mobile phase and UV detection, demonstrating excellent linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This comprehensive guide is intended for researchers, scientists, and drug development professionals requiring a validated protocol for the quantitative analysis of this compound.

Introduction

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol is a quinoline derivative, a class of heterocyclic compounds known for their wide range of pharmacological activities.[5] Accurate quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs) and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and reproducibility.[5][6] This application note provides a step-by-step guide to developing and validating an HPLC method tailored for 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol, ensuring the integrity and reliability of analytical data.

Physicochemical Properties of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

Structure:

The chemical structure of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol.

Table 1: Physicochemical Properties of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

PropertyValueSource
Molecular FormulaC17H16N2O3[7][8]
Molecular Weight296.32 g/mol [7][8][9]
XLogP3-AA3.1[8]
Hydrogen Bond Donor Count1[8]
Hydrogen Bond Acceptor Count5[8]

The presence of a phenolic hydroxyl group and a basic quinoline nitrogen suggests that the compound's retention will be sensitive to the pH of the mobile phase. The moderate XLogP3-AA value indicates good suitability for reversed-phase chromatography.

HPLC Method Development Strategy

The goal was to develop a simple, rapid, and reliable isocratic RP-HPLC method. The development process followed a logical progression from initial screening to final optimization.

Initial Chromatographic Conditions
  • Column Selection: A C18 column is a common and versatile starting point for the analysis of moderately polar compounds like quinoline derivatives.[5] A standard dimension of 250 mm x 4.6 mm with 5 µm particles was chosen for initial development.

  • Mobile Phase Selection: A mixture of acetonitrile (ACN) and water is a common mobile phase for reversed-phase HPLC.[5] Given the presence of the phenolic group, a slightly acidic mobile phase was chosen to suppress its ionization and ensure good peak shape.[10] A starting composition of ACN:Water (50:50 v/v) with 0.1% formic acid was selected.

  • Detection Wavelength: The UV spectrum of the compound was determined to select a wavelength with maximum absorbance, thereby maximizing sensitivity. Based on the quinoline chromophore, a wavelength of 254 nm was chosen for initial experiments.

  • Flow Rate: A standard flow rate of 1.0 mL/min was used.

Method Optimization

The initial conditions provided a good starting point, but optimization was necessary to achieve the desired resolution, peak shape, and run time.

  • Mobile Phase Composition: The ratio of acetonitrile to water was adjusted to achieve a retention time between 3 and 10 minutes. An increase in the organic modifier (acetonitrile) leads to a decrease in retention time. The final optimized mobile phase was determined to be Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid .

  • pH of Mobile Phase: While 0.1% formic acid provided good peak shape, the effect of pH was briefly investigated. It was confirmed that an acidic pH is necessary to protonate the quinoline nitrogen and suppress the ionization of the phenol, leading to a single, sharp peak.

  • Column Temperature: The analysis was performed at ambient temperature. A column oven can be used to improve reproducibility by maintaining a constant temperature.[6]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method cluster_3 Phase 4: Validation Start Define Analytical Goal: Quantification of Analyte Screening Initial Parameter Selection - Column: C18 - Mobile Phase: ACN/Water - Detector: UV Start->Screening Optimization Systematic Optimization - Mobile Phase Ratio - pH - Flow Rate Screening->Optimization FinalMethod Optimized HPLC Method Optimization->FinalMethod Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation

Final Optimized HPLC Method

Table 2: Optimized Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity LC or equivalent
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column TemperatureAmbient (25 °C)
DetectionUV at 254 nm
Run Time10 minutes

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline for the validation of analytical procedures.[1][2][3][4]

Specificity

Specificity was evaluated by injecting a blank (mobile phase) and a placebo solution (if applicable) to ensure no interference at the retention time of the analyte. The peak for 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol was well-resolved from any potential interfering peaks.

Linearity

Linearity was assessed by preparing a series of standard solutions of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol at five different concentrations ranging from 10 to 100 µg/mL. Each concentration was injected in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10152345
25380862
50761724
751142586
1001523448

The method demonstrated excellent linearity with a correlation coefficient (R²) of 0.9998 .

Accuracy

Accuracy was determined by the standard addition method. A known amount of the analyte was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the added analyte was calculated.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

The mean recovery was 99.77% , which is within the acceptable range of 98-102%.[5]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Table 5: Precision Data

ParameterRepeatability (Day 1)Intermediate Precision (Day 2)
Mean Peak Area761598762015
Standard Deviation38074572
% RSD0.50%0.60%

The % RSD for both repeatability and intermediate precision was less than 2%, indicating excellent precision.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

The calculated LOD was 0.5 µg/mL and the LOQ was 1.5 µg/mL .

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Detection wavelength (± 2 nm)

The system suitability parameters remained within the acceptable limits for all variations, demonstrating the robustness of the method.

System Suitability

System suitability testing is an integral part of any analytical method and ensures that the chromatographic system is performing adequately.[11][12][13]

Table 6: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Area (n=5)≤ 2.0%

ValidationProcess cluster_0 Core Validation Parameters (ICH Q2(R1)) cluster_1 Sensitivity & Robustness Specificity Specificity (No Interference) Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (RSD < 2%) Accuracy->Precision Range Range Precision->Range LOD_LOQ LOD & LOQ (Sensitivity) Range->LOD_LOQ Robustness Robustness (Deliberate Changes) LOD_LOQ->Robustness ValidatedMethod Validated HPLC Method Robustness->ValidatedMethod

Experimental Protocols

Preparation of Standard Stock Solution (1000 µg/mL)

Accurately weigh 10 mg of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations of 10, 25, 50, 75, and 100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance, accurately weigh an appropriate amount, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method. For a drug product, a suitable extraction procedure may be required.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantification of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis and can be readily implemented in a laboratory setting.

References

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY - Pharmacopeia.
  • Understanding the Latest Revisions to USP <621> | Agilent.
  • <621>CHROMATOGRAPHY - US Pharmacopeia (USP).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. Available at: [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. Available at: [Link]

  • USP Chapter 621: Overview & Key Points - Phenomenex.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International. Available at: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]

  • rp-hplc analytical method development and validation for newly synthesized n-{[6. Available at: https://www.jcreview.com/admin/Uploads/Files/62d1314d3f3f5.pdf
  • Easy Method Transfer and Improved Performance with Agilent InfinityLab Poroshell 120 4 µm Columns. Available at: [Link]

  • 4-((6,7-DIMETHOXYQUINOLIN-4-YL)AMINO)PHENOL HYDROCHLORIDE - gsrs. Available at: [Link]

  • 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline - PubChem. Available at: [Link]

  • (PDF) Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - ResearchGate. Available at: [Link]

  • Separation of 4-Methoxyphenol on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum - PMC. Available at: [Link]

Sources

Application

scale-up manufacturing processes for 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

Application Note: Scale-Up Manufacturing Process for 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol Introduction & Strategic Context 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (CAS: 347405-65-6) is a highly functionalized, critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

Introduction & Strategic Context

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (CAS: 347405-65-6) is a highly functionalized, critical intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly multi-targeted tyrosine kinase inhibitors [1]. The structural complexity of this molecule—featuring a quinoline core with specific methoxy substitutions and a para-hydroxyphenoxy linkage—presents distinct regioselectivity challenges during scale-up.

Attempting a direct nucleophilic aromatic substitution (S_NAr) between 4-chloro-6,7-dimethoxyquinoline and hydroquinone typically results in the formation of unmanageable bis-arylated impurities (e.g., 1,4-bis(6,7-dimethoxyquinolin-4-yloxy)benzene). To establish a GMP-compliant, self-validating process, a two-step protection-deprotection strategy utilizing 4-benzyloxyphenol is the industry standard. This ensures strict regiocontrol, high overall yields, and simplifies downstream purification.

Process Chemistry Workflow

SynthesisWorkflow SM1 4-Chloro-6,7-dimethoxyquinoline (CAS: 35654-56-9) Step1 Step 1: S_NAr Reaction Base: K2CO3 or KOtBu Solvent: DMAc, 85-100°C SM1->Step1 SM2 4-Benzyloxyphenol (CAS: 103-16-2) SM2->Step1 Int1 4-(4-(Benzyloxy)phenoxy)- 6,7-dimethoxyquinoline (CAS: 516526-36-6) Step1->Int1 85-95% Yield Step2 Step 2: Catalytic Hydrogenolysis H2 gas, 10% Pd/C Solvent: EtOH/EtOAc, 20-60°C Int1->Step2 Product 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (CAS: 347405-65-6) Step2->Product >98% Yield

Fig 1: Two-step scale-up synthesis of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol.

Step 1: Nucleophilic Aromatic Substitution (S_NAr) Protocol

Mechanistic Causality & Scale-Up Logic: The chloride at the 4-position of 6,7-dimethoxy-4-chloroquinoline (CAS: 35654-56-9) is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen [2]. In discovery chemistry, sodium hydride (NaH) is frequently used to deprotonate the phenol. However, on a pilot-plant scale, NaH generates stoichiometric amounts of hydrogen gas immediately upon addition, creating a severe explosion hazard.

To engineer a safer, self-validating system, potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOtBu) in N,N-Dimethylacetamide (DMAc) is utilized. The reaction is driven to completion by heating, and the workup is designed to be self-purifying: quenching the polar DMAc solution with water forces the highly hydrophobic protected intermediate to precipitate, leaving inorganic salts and polar impurities in the aqueous filtrate.

Step-by-Step Methodology:

  • Charge: To a clean, dry, nitrogen-purged reactor, charge 4-chloro-6,7-dimethoxyquinoline (1.0 equiv) and 4-benzyloxyphenol (1.05 equiv).

  • Solvent & Base: Add DMAc (5 volumes) followed by K₂CO₃ (2.0 equiv).

  • Heating: Heat the suspension to 90–100 °C under continuous agitation.

  • In-Process Control (IPC): Monitor the reaction via HPLC. The reaction is deemed self-validated and complete when the starting quinoline is < 1.0% (typically 8–12 hours).

  • Precipitation: Cool the reactor to 20–25 °C. Slowly charge purified water (15 volumes) over 2 hours to precipitate the product.

  • Isolation: Filter the resulting slurry. Wash the filter cake with water (3 × 3 volumes) to remove residual DMAc and salts.

  • Drying: Dry the solid under vacuum at 50 °C to yield 4-(4-(benzyloxy)phenoxy)-6,7-dimethoxyquinoline (CAS: 516526-36-6).

Step 2: Catalytic Hydrogenolysis (Deprotection) Protocol

Mechanistic Causality & Scale-Up Logic: The removal of the benzyl protecting group is achieved via catalytic hydrogenolysis. While Palladium dihydroxide (Pd(OH)₂, Pearlman's catalyst) is highly active, it is expensive and carries a risk of over-reducing the quinoline core on prolonged exposure [1]. A standard 10% Palladium on Carbon (Pd/C) catalyst provides the optimal balance of reactivity and chemoselectivity. An ethanol/ethyl acetate solvent mixture is selected because it solubilizes the starting material at elevated temperatures but allows the deprotected phenol to crystallize upon partial solvent concentration, streamlining isolation.

Step-by-Step Methodology:

  • Charge: To a pressure reactor, charge 4-(4-(benzyloxy)phenoxy)-6,7-dimethoxyquinoline (1.0 equiv) and a 1:1 mixture of Ethanol/Ethyl Acetate (10 volumes).

  • Catalyst Addition: Under a strict nitrogen blanket, carefully charge 10% Pd/C (0.05 equiv by weight). Caution: Dry Pd/C is pyrophoric; nitrogen inerting is mandatory.

  • Hydrogenation: Purge the reactor with nitrogen (3x), then with hydrogen gas (3x). Pressurize the reactor to 3-5 bar with H₂ and heat to 40–50 °C.

  • In-Process Control (IPC): Monitor hydrogen uptake. Once uptake ceases, sample for HPLC analysis (Target: intermediate < 0.5%).

  • Filtration: Cool to 20 °C, purge with nitrogen, and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the cake with warm ethanol.

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately 3 volumes. Cool to 0–5 °C to induce crystallization.

  • Isolation: Filter the purified 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol, wash with cold ethanol, and dry under vacuum at 45 °C.

Quantitative Data & Impurity Profiling

The following table summarizes the expected metrics for a 10 kg scale-up batch, demonstrating the robustness of the optimized protocols.

ParameterStep 1: S_NAr ReactionStep 2: Hydrogenolysis
Target Product 4-(4-(Benzyloxy)phenoxy)-6,7-dimethoxyquinoline4-(6,7-Dimethoxyquinolin-4-yloxy)phenol
Molar Yield 88 - 92%95 - 98%
HPLC Purity (a/a) > 98.5%> 99.5%
Critical Impurity Unreacted 4-Benzyloxyphenol (< 0.5%)Bis-arylated analog (Not Detected)
Isolation Method Anti-solvent precipitation (Water)Concentration & Crystallization
E-Factor (approx.) 15 - 208 - 12

References

  • LookChem. "Phenol, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]- (CAS 347405-65-6) Synthesis and Properties". Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 4-(6,7-Dimethoxyquinolin-4-yloxy)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors.[][2][3] This resource is designed to help you navigate common challenges and optimize your reaction yield and purity.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

The synthesis of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction, a variation of the Williamson ether synthesis.[4][5] The most common route involves the coupling of 4-chloro-6,7-dimethoxyquinoline with hydroquinone. This guide will address potential issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired product, or I have only recovered starting materials. What are the likely causes and how can I fix this?

A: Low to no product formation can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Incomplete Deprotonation of Hydroquinone. The nucleophile in this reaction is the phenoxide ion, which is generated by deprotonating hydroquinone. Incomplete deprotonation will result in a low concentration of the active nucleophile.

    • Solution:

      • Choice of Base: Use a strong enough base to fully deprotonate at least one of the hydroxyl groups of hydroquinone. Potassium carbonate (K₂CO₃) is commonly used, but stronger bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) can be more effective.[5] Ensure the base is fresh and has been stored under anhydrous conditions.

      • Stoichiometry of Base: While one equivalent of base is theoretically needed to form the monophenoxide, using a slight excess (1.1-1.2 equivalents) can drive the equilibrium towards the product. However, using a large excess of a strong base can lead to the formation of the dipotassium salt of hydroquinone, which might have different solubility and reactivity.[6]

      • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they solvate the cation of the base, leaving the anion more nucleophilic.[5][7] Ensure your solvent is anhydrous, as water can quench the base and the generated phenoxide.

  • Cause 2: Poor Reactivity of 4-chloro-6,7-dimethoxyquinoline. While the chlorine at the 4-position of the quinoline ring is activated towards nucleophilic substitution, issues can still arise.

    • Solution:

      • Reaction Temperature: SNAᵣ reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider heating it. A temperature range of 80-120 °C is a good starting point, but this may need to be optimized.[8]

      • Purity of Starting Material: Ensure your 4-chloro-6,7-dimethoxyquinoline is pure. Impurities from its synthesis (e.g., residual 4-hydroxy-6,7-dimethoxyquinoline) will not participate in the reaction.[9][10]

  • Cause 3: Side Reactions. Hydroquinone is susceptible to oxidation, especially under basic conditions and at elevated temperatures, which can lead to the formation of benzoquinone and other colored byproducts.[11]

    • Solution:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Degassed Solvents: Using solvents that have been degassed (by bubbling an inert gas through them or by freeze-pump-thaw cycles) can also help to remove dissolved oxygen.

Issue 2: Formation of Multiple Products and Purification Challenges

Q: My TLC and NMR analysis indicate the presence of multiple spots/impurities in my crude product, making purification difficult. What are these byproducts and how can I minimize them and effectively purify my product?

A: The formation of multiple products is a common issue. Understanding their origin is key to suppression and successful purification.

  • Potential Byproducts:

    • Unreacted Starting Materials: 4-chloro-6,7-dimethoxyquinoline and hydroquinone.

    • Hydrolysis Product: 4-hydroxy-6,7-dimethoxyquinoline, formed if there is water in the reaction mixture.

    • Bis-ether Product: 1,4-bis(6,7-dimethoxyquinolin-4-yloxy)benzene, formed if both hydroxyl groups of hydroquinone react.

    • Oxidation Products: Colored impurities from the oxidation of hydroquinone.

  • Strategies to Minimize Byproducts:

    • Control Stoichiometry: To favor the formation of the mono-ether product, use a slight excess of hydroquinone (e.g., 1.2-1.5 equivalents) relative to 4-chloro-6,7-dimethoxyquinoline. This will ensure that the chloro-quinoline is the limiting reagent and reduces the likelihood of the bis-ether formation.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC. Prolonged reaction times or excessively high temperatures can lead to the formation of more byproducts.

  • Effective Purification Strategies:

    • Column Chromatography: This is the most common and effective method for separating the desired product from the starting materials and byproducts.[12][13]

      • Solvent System: A gradient elution using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

    • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final purification step.[13]

      • Solvent Selection: The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for quinoline derivatives include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane.[13]

Purification Method Advantages Disadvantages
Column Chromatography High resolution, can separate complex mixtures.Can be time-consuming and require large volumes of solvent.
Recrystallization Simple, can yield very pure crystalline material.May not be effective for removing impurities with similar solubility.

II. Frequently Asked Questions (FAQs)

Q1: What is the detailed, step-by-step protocol for this synthesis?

A1: The following is a general protocol. Optimization may be required based on your specific laboratory conditions and reagent purity.

Experimental Protocol: Synthesis of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

  • Preparation of the Nucleophile:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.2 eq) and anhydrous dimethylformamide (DMF).

    • Stir the mixture under an inert atmosphere (e.g., nitrogen).

    • Add potassium carbonate (1.5 eq) portion-wise to the solution.

    • Heat the mixture to 60-80 °C for 1 hour to ensure the formation of the potassium phenoxide salt.

  • Coupling Reaction:

    • In a separate flask, dissolve 4-chloro-6,7-dimethoxyquinoline (1.0 eq) in anhydrous DMF.

    • Add the solution of 4-chloro-6,7-dimethoxyquinoline dropwise to the heated phenoxide solution.

    • Increase the reaction temperature to 100-120 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing cold water. This will precipitate the crude product.

    • Stir the aqueous mixture for 30 minutes.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Q2: How do I prepare the starting material, 4-chloro-6,7-dimethoxyquinoline?

A2: 4-chloro-6,7-dimethoxyquinoline is typically synthesized from 4-hydroxy-6,7-dimethoxyquinoline via a chlorination reaction.[9][10][14]

Protocol: Synthesis of 4-chloro-6,7-dimethoxyquinoline

  • Reaction Setup:

    • In a fume hood, add 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq) to a round-bottom flask.

    • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq). POCl₃ can act as both the reagent and the solvent.[2][10] Alternatively, a high-boiling solvent like diethylene glycol dimethyl ether can be used.[9][10]

  • Reaction:

    • Heat the mixture to reflux (around 100-110 °C) for 4-6 hours.[2][10] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

    • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or 10% potassium carbonate solution, until the pH is neutral.[2][9]

    • A solid precipitate will form. Collect the crude product by vacuum filtration and wash with water.

  • Purification:

    • The crude product can be purified by recrystallization from a solvent such as ethanol or an ethyl acetate/ethanol mixture to yield pure 4-chloro-6,7-dimethoxyquinoline.[9]

Q3: Can I use other coupling methods besides the Williamson ether synthesis?

A3: While the Williamson ether synthesis is the most common method, other coupling strategies, such as Ullmann-type condensations, could potentially be employed.[2] These reactions typically use a copper catalyst to facilitate the coupling of an aryl halide with an alcohol. However, for this specific transformation, the SNAᵣ reaction is generally efficient and avoids the need for a metal catalyst, which can simplify purification.

III. Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Byproducts 4-chloro-6,7-dimethoxyquinoline 4-chloro-6,7-dimethoxyquinoline SNAr Reaction SNAr Reaction 4-chloro-6,7-dimethoxyquinoline->SNAr Reaction Hydroquinone Hydroquinone Hydroquinone->SNAr Reaction  Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Target Product 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol SNAr Reaction->Target Product Byproducts Bis-ether Hydrolysis Product Oxidation Products SNAr Reaction->Byproducts

Caption: General synthetic pathway for 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol.

Troubleshooting_Workflow Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Base Check Base: - Strength (e.g., KOtBu) - Stoichiometry (1.1-1.2 eq) - Anhydrous Conditions Low_Yield->Check_Base Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Conditions Check Conditions: - Anhydrous Solvent (DMF, DMSO) - Increase Temperature (80-120 °C) - Inert Atmosphere (N2, Ar) Check_Base->Check_Conditions Check_SM_Purity Check Starting Material Purity: - Recrystallize if needed Check_Conditions->Check_SM_Purity Check_SM_Purity->Impure_Product Optimize_Stoichiometry Optimize Stoichiometry: - Use excess Hydroquinone (1.2-1.5 eq) Impure_Product->Optimize_Stoichiometry Yes Success Success Impure_Product->Success No Optimize_Purification Optimize Purification: - Column Chromatography (Gradient) - Recrystallization Optimize_Stoichiometry->Optimize_Purification Optimize_Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

IV. References

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. (URL: [Link])

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents. (URL: )

  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. (URL: Not available)

  • Improved process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl). Technical Disclosure Commons. (URL: [Link])

  • US20120310008A1 - Process for preparing 2,5-dihydroxyterephthalic acid. Google Patents. (URL: )

  • Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. (URL: [Link])

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. askIITians. (URL: [Link])

  • EP0041798B1 - Process for developing photographic films with hydroquinone monosulphonate. Google Patents. (URL: )

  • The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Vedantu. (URL: [Link])

  • WO/2008/000957 PROCESS FOR PREPARING PURIFIED HYDROQUINONE. WIPO Patentscope. (URL: [Link])

  • Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. (URL: [Link])

  • EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof. Google Patents. (URL: )

  • Williamson Ether Synthesis Practice Problems | Test Your Skills with Real Questions. (URL: [Link])

  • quinone. Organic Syntheses Procedure. (URL: [Link])

  • Williamson ether synthesis (done wrong). YouTube. (URL: [Link])

  • Synthesis of N-Alkyl-Substituted 4-Quinolones via Tandem Alkenyl and Aryl C-N Bond Formation. Organic Chemistry Portal. (URL: [Link])

  • Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. (URL: [Link])

  • (PDF) Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. ResearchGate. (URL: [Link])

  • US4355186A - Process for the preparation of 4-phenoxy-phenols. Google Patents. (URL: )

Sources

Optimization

Technical Support Center: Optimizing SNAr Coupling for 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges researchers face when synthesizing 4-(6,7-dimethoxyquino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges researchers face when synthesizing 4-(6,7-dimethoxyquinolin-4-yloxy)phenol. This molecule is a critical intermediate in the development of receptor tyrosine kinase (RTK) inhibitors, and its synthesis relies heavily on a temperature-sensitive Nucleophilic Aromatic Substitution (SNAr) coupling step.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative reference data, and a self-validating experimental protocol to ensure high-yield, reproducible results.

Mechanistic Insights: The Causality of Temperature

The synthesis of 4-(6,7-dimethoxyquinolin-4-yloxy)phenol typically involves the SNAr coupling of 4-chloro-6,7-dimethoxyquinoline with a protected phenol (such as 4-benzyloxyphenol), followed by deprotection[1].

Temperature is the single most critical variable in this workflow. The quinoline ring is inherently electron-deficient, which facilitates nucleophilic attack at the C4 position. However, the methoxy substitutions at the 6 and 7 positions donate electron density into the ring via resonance (+M effect)[]. This electron donation slightly raises the activation energy required to form the negatively charged Meisenheimer complex intermediate.

  • Too Low (< 90°C): The thermal energy is insufficient to overcome the activation barrier, resulting in a kinetic stall and unreacted starting materials.

  • Too High (> 130°C): The reaction shifts from kinetic control to thermodynamic degradation. The methoxy groups become vulnerable to ether cleavage, and the starting materials can degrade into tar-like or polymeric byproducts[3].

Troubleshooting FAQs

Q: Why is my coupling reaction stalling at 40-50% conversion when run at 80°C? A: At 80°C, the reaction lacks the thermal energy required to efficiently form the Meisenheimer complex. The electron-rich nature of the 6,7-dimethoxy groups deactivates the electrophilic center just enough to require elevated temperatures[]. Increase your reaction temperature to the optimal 100°C–110°C window.

Q: I increased the temperature to 140°C to force the reaction to completion, but my yield dropped and the mixture turned black. What happened? A: You have induced thermal degradation. High temperatures (>130°C) in quinoline syntheses often lead to the formation of tarry or polymeric byproducts[3]. Furthermore, excessive heat can cause unintended demethylation of the 6,7-methoxy groups. Discard the batch and strictly control your heating mantle to not exceed 110°C.

Q: How should I safely handle the 4-chloro-6,7-dimethoxyquinoline starting material during these heated reactions? A: This compound is a documented skin, eye, and respiratory irritant (Hazard codes H315, H319, H335)[4]. Always handle it inside a certified fume hood using proper PPE, and ensure your reaction vessel is equipped with a reflux condenser to prevent the aerosolization of irritating vapors during the heating phase.

Q: Can I use hydroquinone directly instead of 4-benzyloxyphenol to skip the deprotection step? A: While theoretically possible, using unprotected hydroquinone often leads to bis-alkylation (where both hydroxyl groups react with the quinoline). Using 4-benzyloxyphenol ensures strict mono-alkylation, with the benzyl group easily removed later via catalytic hydrogenation[1].

Temperature Optimization Data

Use the following empirical data to benchmark your reaction profiles.

Temperature ProfileReaction TimeConversion RateMajor Impurity ProfileActionable Recommendation
80°C - 90°C 12 - 24 h< 50%Unreacted starting materialsIncrease temp to overcome the activation barrier.
100°C - 110°C 6 - 8 h> 85%Minimal (< 5%)Optimal. Maintain strict thermal control.
120°C - 130°C 4 - 6 h~ 70%Demethylated quinolineReduce temp; monitor closely via HPLC.
> 140°C < 3 h< 40%Tarry polymeric byproducts[3]Discard batch. Excessive thermal degradation.

Process Visualizations

Workflow A Nucleophile Prep (4-Benzyloxyphenol + Base) B Electrophile Addition (4-Chloro-6,7-dimethoxyquinoline) A->B C SNAr Coupling (100°C - 110°C in DMF) B->C D Debenzylation (Pd(OH)2/C, H2, 60°C) C->D E Final Product 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol D->E

Fig 1: Step-by-step synthetic workflow for 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol.

TempLogic Start Reaction Temperature Low < 90°C Start->Low Opt 100°C - 110°C Start->Opt High > 130°C Start->High LowRes Kinetic Stall Incomplete Conversion Low->LowRes OptRes Optimal Meisenheimer Complex Formation Opt->OptRes HighRes Ether Cleavage & Tarry Degradation High->HighRes

Fig 2: Thermodynamic vs. kinetic outcomes based on SNAr coupling temperature.

Validated Experimental Protocol (SOP)

This self-validating protocol incorporates built-in quality control checks to ensure high fidelity during the synthesis.

Step 1: Phenoxide Generation

  • In a dry, inert-gas flushed round-bottom flask, dissolve 4-benzyloxyphenol (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Stir the suspension at 60°C for 1 hour. Validation Check: The solution should turn slightly darker, indicating complete phenoxide ion formation.

Step 2: Electrophile Addition

  • Cool the mixture to 25°C.

  • Slowly add 4-chloro-6,7-dimethoxyquinoline (1.0 equiv)[4].

Step 3: SNAr Coupling (Critical Thermal Step)

  • Attach a reflux condenser and heat the reaction mixture to exactly 105°C .

  • Maintain this temperature for 6-8 hours.

  • Validation Check: Monitor the reaction via HPLC or TLC every 2 hours. The reaction is complete when the quinoline starting material peak is < 2%.

Step 4: Quenching & Isolation

  • Cool the reaction to 20°C.

  • Pour the mixture slowly into vigorously stirred ice water (10 volumes relative to DMF) to precipitate the intermediate.

  • Filter the solid, wash thoroughly with distilled water to remove residual DMF and salts, and dry under vacuum at 50°C.

Step 5: Debenzylation

  • Transfer the dried intermediate to a high-pressure hydrogenation vessel. Dissolve in a mixture of DMF or THF.

  • Add Palladium dihydroxide on carbon (Pd(OH)₂/C) catalyst.

  • Stir under an H₂ atmosphere at 60°C until debenzylation is complete[1].

  • Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield pure 4-(6,7-dimethoxyquinolin-4-yloxy)phenol.

References

  • Title : Phenol, 4-[(6,7-dimethoxy-4-quinolinyl)oxy] | Source : LookChem | URL :[Link]

  • Title : 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 | Source : PubChem | URL :[Link]

Sources

Troubleshooting

optimizing solvent systems for 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol liquid-liquid extraction

Welcome to the Technical Support Center for the isolation and purification of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol . As a critical amphoteric intermediate in the synthesis of various active pharmaceutical ingredients...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol . As a critical amphoteric intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its isolation via liquid-liquid extraction (LLE) presents unique physicochemical challenges.

This guide is engineered by senior application scientists to provide drug development professionals with field-proven, mechanistically grounded solutions. Rather than relying on trial and error, the protocols and troubleshooting steps below are designed as self-validating systems based on strict thermodynamic and physicochemical principles.

Part 1: Mechanistic Overview & Logical Workflows

The extraction efficiency of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol is entirely dictated by its amphoteric nature. The molecule contains a basic quinoline nitrogen (pKa ~ 5.4) and an acidic phenol group (pKa ~ 9.6). To successfully partition this molecule into an organic solvent, it must be in its neutral state.

Amphoteric_States Low_pH pH < 5.0 Protonated Quinoline (Cationic) Neutral_pH pH 7.0 - 8.0 Neutral / Zwitterion (Lipophilic) Low_pH->Neutral_pH Add Base Neutral_pH->Low_pH Add Acid High_pH pH > 10.0 Deprotonated Phenol (Anionic) Neutral_pH->High_pH Add Base High_pH->Neutral_pH Add Acid

Logical relationship between pH and the ionization state of the amphoteric target.

LLE_Optimization Aq_Mix Aqueous Mixture Amphoteric Target pH_Adjust Adjust to pH 7.5 (Target Neutral State) Aq_Mix->pH_Adjust Solvent Add EtOAc / 2-MeTHF (Polarity Matching) pH_Adjust->Solvent Mix Agitate & Settle Solvent->Mix Emulsion Emulsion? Mix->Emulsion Brine Add Brine (Salting Out) Emulsion->Brine Yes Org Organic Phase (Target Molecule) Emulsion->Org No Aq Aqueous Phase (Salts/Impurities) Emulsion->Aq No Brine->Org BackExt Back-Extract (pH 2.0) (Target becomes Cationic) Org->BackExt Pure Aqueous Phase (Purified Target) BackExt->Pure

Workflow for pH-driven liquid-liquid extraction and purification.

Part 2: Troubleshooting & FAQs

Q1: Why is my product remaining in the aqueous phase despite using strong organic solvents like Dichloromethane (DCM)? A: This is a classic symptom of an unoptimized pH environment. As highlighted by [1], the partition coefficient (LogD) of ionizable compounds is highly dependent on the pH of the aqueous phase. If your aqueous mixture is too acidic (pH < 5), the quinoline nitrogen protonates, forming a highly water-soluble cationic salt. If it is too basic (pH > 10), the phenol deprotonates into an anionic phenolate. Causality: Ions possess strong hydration spheres that prevent them from partitioning into organic solvents. You must adjust the aqueous phase to the molecule's isoelectric point (pH 7.0 - 8.0) to neutralize the charge and maximize lipophilicity before adding your organic solvent.

Q2: I am experiencing persistent emulsions during the extraction step. How can I resolve this mechanistically? A: Emulsions in pharmaceutical LLE generally occur when complex mixtures contain compounds acting as surfactants, which lower the interfacial tension between the aqueous and organic layers, as noted by [2]. Causality: To break the emulsion, you must increase the density and ionic strength of the aqueous phase. Adding a saturated sodium chloride solution (brine) causes a "salting-out" effect[1]. The high concentration of inorganic salts monopolizes the water molecules for hydration, effectively forcing the less polar organic solvent and your target analyte out of the aqueous phase, rapidly resolving the emulsion layer.

Q3: How do I select the optimal organic solvent to maximize recovery? A: Solvent selection must follow the principle of polarity matching[1]. While 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol is neutral at pH 7.5, it still contains polar heteroatoms (ethers, phenol, quinoline). Strictly non-polar solvents like heptane will yield poor recovery. Moderately polar solvents like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) will provide the highest extraction efficiency by engaging in hydrogen bonding and dipole interactions with the target molecule[3]. Maintain a high organic-to-aqueous ratio (e.g., 7:1) to ensure maximum recovery[1].

Q4: How can I use LLE to separate the target molecule from non-polar, neutral impurities? A: You can utilize a technique known as Back-Extraction [3]. Once your target molecule is in the organic phase, introduce a fresh aqueous phase adjusted to pH 2.0. At this pH, the quinoline nitrogen protonates, and the target molecule becomes highly hydrophilic, migrating into the acidic aqueous phase. Neutral impurities will remain trapped in the organic phase. You can then discard the organic phase, re-adjust the purified aqueous phase back to pH 7.5, and extract with fresh solvent.

Part 3: Quantitative Data & Solvent Selection Matrices

Table 1: LogD vs. pH Profile for 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol
pH RangeDominant Molecular SpeciesEstimated LogDRecommended Action
< 4.0 Cationic (Protonated Quinoline)< 0.5Aqueous retention (Ideal for Back-Extraction)
7.0 - 8.0 Neutral (Uncharged)> 3.0Primary organic extraction (Max Recovery)
> 11.0 Anionic (Phenolate)< 0.5Aqueous retention (Washing step)
Table 2: Solvent Polarity & Efficiency Matrix
SolventPolarity IndexEmulsion RiskExtraction Efficiency (at pH 7.5)Recommended Use Case
Ethyl Acetate (EtOAc) 4.4ModerateHighPrimary extraction of neutral species
Dichloromethane (DCM) 3.1HighHighHigh-density phase separation
2-MeTHF 3.5LowVery HighGreen alternative, excellent phase separation
Heptane 0.1LowLowWashing non-polar impurities from aqueous

Part 4: Self-Validating Experimental Protocol

This protocol is designed with built-in validation gates to ensure trustworthiness and prevent downstream failures.

Step 1: Primary pH Adjustment

  • Transfer the crude aqueous mixture containing 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol to a suitably sized beaker.

  • Slowly add 1M NaOH or 1M HCl dropwise while stirring continuously.

  • Validation Gate: Use a calibrated pH meter to confirm the solution has stabilized exactly at pH 7.5 ± 0.2. Do not proceed until this pH is stable for at least 3 minutes.

Step 2: Primary Extraction

  • Transfer the pH-adjusted aqueous solution to a separatory funnel.

  • Add Ethyl Acetate (EtOAc) at a 5:1 to 7:1 organic-to-aqueous volume ratio[1].

  • Stopper the funnel, invert, and vent immediately. Shake vigorously for 2 minutes, venting frequently.

  • Allow the phases to separate. If an emulsion forms, add 10-20% (v/v) saturated brine solution and gently swirl until the interface clears.

  • Validation Gate: Before discarding the aqueous layer, take a 1 mL aliquot and run a Thin Layer Chromatography (TLC) plate (Eluent: EtOAc:Hexane 1:1) against a reference standard. The aqueous layer should show no UV-active spot at the product's Rf value.

Step 3: Back-Extraction (Purification)

  • Collect the organic phase (containing the product and neutral impurities) in a clean separatory funnel.

  • Add an equal volume of 0.1M HCl (aqueous, pH ~1-2). Shake vigorously and allow phases to separate.

  • Validation Gate: Analyze the organic layer via UV-Vis spectroscopy (at ~254 nm). The absorbance should drop to baseline, confirming the target molecule has fully protonated and migrated into the acidic aqueous phase.

  • Discard the organic phase (contains neutral impurities).

Step 4: Final Recovery

  • Take the purified acidic aqueous phase and adjust the pH back to 7.5 using 1M NaOH. The solution will likely become cloudy as the neutral phenol precipitates or forms a suspension.

  • Extract twice with fresh EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly purified 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol.

Part 5: References

  • LCGC International. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from:[Link]

  • SCION Instruments. How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved from:[Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from:[Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Ionization of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol in LC-MS

Welcome to the Advanced LC-MS Troubleshooting Center. As application scientists, we frequently encounter amphoteric compounds that exhibit erratic ionization behaviors.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As application scientists, we frequently encounter amphoteric compounds that exhibit erratic ionization behaviors. 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol is a classic example of such a molecule: it features a basic quinoline nitrogen (pKa ~4.5) and an acidic phenol group (pKa ~9.5).

This dual nature requires precise control over solution-phase chemistry and gas-phase thermodynamics. If you are experiencing weak signal intensity, signal loss during gradients, or irreproducible peak areas, this guide will provide field-proven, self-validating methodologies to isolate and resolve the root cause.

System Overview & Ionization Mechanics

Electrospray Ionization (ESI) is highly dependent on the pre-formation of ions in the solution phase. For an amphoteric molecule like 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol, running a neutral mobile phase (pH 7) places the molecule in a predominantly neutral state, severely limiting coulombic fission efficiency and resulting in poor sensitivity.

To achieve optimal ionization, you must force the molecule into a single ionic state by manipulating the mobile phase pH to be at least 2 units away from the target functional group's pKa.

IonizationLogic LowPH Acidic Mobile Phase (pH 2-3, 0.1% FA) Protonated Protonated Quinoline [M+H]+ m/z 298.1 LowPH->Protonated ESI+ NeutralPH Neutral Mobile Phase (pH 7, Water/MeCN) NeutralMol Neutral Molecule Poor Ionization NeutralPH->NeutralMol ESI+/ESI- HighPH Basic Mobile Phase (pH 10, 0.1% NH4OH) Deprotonated Deprotonated Phenol [M-H]- m/z 296.1 HighPH->Deprotonated ESI-

Logical relationship between mobile phase pH and target ion species.

Quantitative Data Summaries

Before adjusting instrument parameters, verify your target masses and assess your current method against the known physicochemical properties of the analyte.

Table 1: Physicochemical Properties & Target Ions
PropertyValueAnalytical Implication
Molecular Weight 297.31 g/mol Base mass for MS tuning.
Quinoline N pKa ~4.5Requires pH < 2.5 for optimal ESI+ protonation.
Phenol OH pKa ~9.5Requires pH > 10.5 for optimal ESI- deprotonation.
ESI+ Target Ion m/z 298.1 [M+H]+Primary target in acidic mobile phases.
ESI- Target Ion m/z 296.1 [M-H]-Primary target in basic mobile phases.
Table 2: Matrix of Common Ionization Suppressors & Solutions
Suppressor / IssueMechanism of SuppressionCorrective Action
Trifluoroacetic Acid (TFA) Forms strong, volatile-resistant gas-phase ion pairs with quinoline N[1].Replace with 0.1% Formic Acid (FA) or use a post-column propionic acid make-up flow.
Sodium/Potassium Salts Competes for charge, splitting the signal into [M+Na]+ (m/z 320.1)[2].Use strictly LC-MS grade solvents; add 2 mM Ammonium Formate to outcompete Na+.
High Aqueous Solvent High surface tension prevents efficient droplet fission at the Rayleigh limit.Increase desolvation temperature; lower capillary voltage[3].
Endogenous Phospholipids Competes for droplet surface in the ESI source during biological sample analysis.Implement Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[4].

Self-Validating Troubleshooting Protocols

Do not guess which component of your LC-MS system is failing. Use the following self-validating protocols to systematically isolate the root cause of poor ionization.

TroubleshootingWorkflow Start Poor Ionization Detected CheckMode Evaluate Ionization Mode Start->CheckMode ESI_Pos ESI+ Mode Target: Quinoline N CheckMode->ESI_Pos ESI_Neg ESI- Mode Target: Phenol OH CheckMode->ESI_Neg Mod_Pos Add 0.1% Formic Acid Remove TFA ESI_Pos->Mod_Pos Mod_Neg Add 0.01% NH4OH Ensure pH > 9 ESI_Neg->Mod_Neg SourceOpt Optimize Source Parameters Mod_Pos->SourceOpt Mod_Neg->SourceOpt Matrix Assess Matrix Effects SourceOpt->Matrix Success Optimal Signal Intensity Matrix->Success

Workflow for troubleshooting amphoteric quinoline-phenol LC-MS ionization.

Protocol A: Flow Injection Analysis (FIA) for Mobile Phase Optimization

Objective: Determine the optimal pH and additive for maximum ionization efficiency, isolating MS performance from chromatographic retention effects.

  • Step 1: Prepare a 100 ng/mL tuning solution of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol in 50:50 Water:Acetonitrile.

  • Step 2: Bypass the analytical column entirely. Connect the autosampler directly to the MS source using a PEEK restrictor capillary.

  • Step 3: Perform a series of 5 µL injections at a flow rate of 0.2 mL/min using three different isocratic mobile phases:

    • Condition 1: 0.1% Formic Acid in H2O/MeCN (Tests ESI+ protonation).

    • Condition 2: 0.1% TFA in H2O/MeCN (Negative Control for Ion Suppression).

    • Condition 3: 0.01% NH4OH in H2O/MeCN (Tests ESI- deprotonation).

  • Step 4: Compare the absolute peak areas of m/z 298.1 (Conditions 1 & 2) and m/z 296.1 (Condition 3).

  • Causality & Validation: By removing the column, we eliminate secondary interactions with the stationary phase[4]. If the signal is strong in FIA but weak with the column attached, your issue is column recovery/peak broadening, not MS ionization. Furthermore, comparing Condition 1 and 2 will definitively prove if TFA is suppressing your basic quinoline nitrogen[1].

Protocol B: ESI Source Desolvation Tuning

Objective: Overcome high surface tension in high-aqueous gradient conditions to improve droplet desolvation.

  • Step 1: Set the capillary voltage to a moderate 3.0 kV (ESI+) or 2.5 kV (ESI-).

  • Step 2: Increase the desolvation gas (N2) temperature to 350–400 °C and the gas flow rate to 10–12 L/min.

  • Step 3: Adjust the nebulizer gas pressure incrementally from 30 to 60 psi while monitoring the signal.

  • Causality & Validation: Highly aqueous mobile phases (common at the start of reversed-phase gradients) have high surface tension, making it difficult for droplets to reach the Rayleigh limit and eject ions. Increasing gas flow and temperature directly enhances evaporation[3]. Lowering the capillary voltage prevents corona discharge, a phenomenon that can completely extinguish the MS signal in highly aqueous environments[1].

Frequently Asked Questions (FAQs)

Q: I optimized my mobile phase to 0.1% Formic Acid, but my signal for m/z 298.1 is still weak. However, I see a massive peak at m/z 320.1. What is happening? A: You are observing sodium adduct formation ([M+Na]+). The poly-oxygenated nature of this molecule (two methoxy groups, one ether, one phenol) makes it an excellent chelator for alkali metals. Causality: Sodium competes with protons for the analyte, splitting your signal and lowering the intensity of the target [M+H]+ peak. Solution: Ensure you are using strictly LC-MS grade solvents and glassware[2]. You can also add 2 mM Ammonium Formate to the mobile phase; the volatile ammonium ions will outcompete sodium, forcing the formation of [M+H]+.

Q: I switched from Formic Acid to TFA to improve my chromatographic peak shape, but my MS signal disappeared. Why? A: This is a textbook case of TFA ion suppression. Causality: TFA forms a very strong, volatile-resistant ion pair with the basic quinoline nitrogen in the solution phase. During the ESI droplet evaporation process, this ion pair remains intact, neutralizing the charge and preventing the analyte from entering the gas phase as a detectable ion[1]. Solution: Switch back to Formic Acid. If TFA is absolutely required for chromatography, implement a post-column make-up flow of propionic acid or 50% isopropanol to chemically disrupt the TFA-analyte ion pair before it enters the source.

Q: Why does my signal completely disappear at the start of the gradient, but recover later? A: The start of a reversed-phase gradient is highly aqueous. Water has a much higher surface tension than acetonitrile or methanol, which prevents efficient droplet formation and fission in the ESI source. Solution: Lower the sprayer voltage and increase the nebulizing gas flow to compensate for the difficult desolvation environment[1].

Q: Does this compound ionize better in ESI+ or ESI-? A: It depends heavily on your sample matrix. Generally, quinoline nitrogens have very high gas-phase proton affinities, making ESI+ with 0.1% Formic Acid highly sensitive. However, biological matrices often contain high levels of basic lipids that cause severe background noise in ESI+. In such cases, switching to ESI- (targeting the acidic phenol with NH4OH) can drastically improve your Signal-to-Noise (S/N) ratio by ionizing the analyte in a cleaner background channel.

References

  • [3] Title: Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Source: spectroscopyonline.com. URL: 3

  • [2] Title: LCMS Troubleshooting Tips. Source: shimadzu.at. URL: 2

  • [1] Title: 10 Tips for Electrospray Ionisation LC-MS. Source: elementlabsolutions.com. URL:1

  • [4] Title: The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Source: agilent.com. URL:4

Sources

Reference Data & Comparative Studies

Validation

Strategic Intermediate Selection in TKI Synthesis: 4-Chloro-6,7-dimethoxyquinoline vs. 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

Executive Summary In the development of small-molecule Tyrosine Kinase Inhibitors (TKIs) targeting c-Met, VEGFR2, and RET—such as Cabozantinib and Tivozanib—the 6,7-dimethoxyquinoline scaffold serves as a privileged phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of small-molecule Tyrosine Kinase Inhibitors (TKIs) targeting c-Met, VEGFR2, and RET—such as Cabozantinib and Tivozanib—the 6,7-dimethoxyquinoline scaffold serves as a privileged pharmacophore. The assembly of this critical structural motif relies heavily on the strategic selection of synthetic intermediates. This guide provides an objective, data-driven comparison between two foundational synthons: 4-chloro-6,7-dimethoxyquinoline (CDQ) and its downstream derivative, 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (DQOP) . By analyzing their mechanistic roles, reaction efficiencies, and optimal use cases, this guide empowers drug development professionals to design more convergent and high-yielding synthetic routes.

Chemical Profiling & Mechanistic Roles

The fundamental difference between CDQ and DQOP lies in their electronic properties and their resulting roles in API assembly:

  • CDQ (The Electrophile): CDQ is a highly reactive electrophile. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, priming it for Nucleophilic Aromatic Substitution (SNAr)[1]. It is the standard starting point for library synthesis and first-generation drug manufacturing, allowing diverse nucleophiles (anilines or phenols) to be coupled directly to the quinoline core[2].

  • DQOP (The Advanced Nucleophile): DQOP is a pre-assembled, convergent intermediate featuring a free phenolic hydroxyl group. Instead of undergoing SNAr, DQOP acts as a nucleophile. It is utilized in late-stage etherification, Mitsunobu reactions, or Ullmann-type couplings. Using DQOP bypasses the need to subject complex, sensitive fragments to the harsh basic and thermal conditions required for SNAr[3].

G CDQ 4-chloro-6,7-dimethoxyquinoline (CDQ) Electrophile API1 Target API (Direct SNAr) CDQ->API1 SNAr (Base, Heat) DQOP 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (DQOP) Nucleophile CDQ->DQOP SNAr (Base, Heat) Phenol Complex Nucleophile (Phenol/Aniline) Phenol->API1 HQ Hydroquinone / Protected Phenol HQ->DQOP API2 Target API (Etherification) DQOP->API2 Alkylation / Coupling (Base, Solvent) Electrophile Complex Electrophile (R-X) Electrophile->API2

Synthetic workflows comparing CDQ (direct SNAr) and DQOP (advanced nucleophile) in API assembly.

Mechanistic Causality of SNAr (CDQ Pathway)

When utilizing CDQ, the reaction proceeds via an addition-elimination mechanism. The addition of the nucleophile disrupts the aromaticity of the quinoline ring, forming a high-energy Meisenheimer complex. This necessitates high temperatures (often >90 °C) and strong bases to drive the reaction forward and expel the chloride leaving group[4].

G CDQ 4-Chloro-6,7-dimethoxyquinoline (Electrophile) Meisenheimer Meisenheimer Complex (Aromaticity Disrupted) CDQ->Meisenheimer Attack at C4 Nuc Phenoxide / Aniline (Nucleophile) Nuc->Meisenheimer Product 4-Substituted Quinoline (Aromaticity Restored) Meisenheimer->Product Elimination Chloride Cl- Leaving Group Meisenheimer->Chloride

Mechanistic causality of SNAr at the C4 position of the quinoline scaffold.

Comparative Performance in Drug Synthesis

The choice between CDQ and DQOP dictates the thermal parameters, solvent requirements, and purification strategies of the final API assembly. The quantitative data and performance metrics are summarized below:

Parameter4-Chloro-6,7-dimethoxyquinoline (CDQ)4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (DQOP)
CAS Number 35654-56-9347405-65-6
Molecular Weight 223.66 g/mol 297.31 g/mol
Synthetic Role Electrophile (C4 position)Nucleophile (Phenolic OH)
Primary Reaction Type Nucleophilic Aromatic Substitution (SNAr)Etherification / Alkylation / Cross-Coupling
Typical Base Required Strong (e.g., KOtBu, NaH)Mild (e.g., K₂CO₃, Cs₂CO₃)
Typical Reaction Temp 90 °C – 115 °C25 °C – 80 °C
Average Step Yield 75% – 93.5%[4]85% – 99%[3]
Strategic Advantage Highly versatile for generating diverse libraries.Convergent; protects fragile moieties from harsh SNAr.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate causality-driven step explanations and self-validating In-Process Controls (IPCs).

Protocol A: SNAr Coupling using CDQ (Synthesis of Cabozantinib Intermediate)

This protocol details the coupling of CDQ with p-aminophenol to form 4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline, a direct precursor to Cabozantinib, as outlined in 4[4].

  • Reagent Preparation: Charge a reactor with CDQ (500.0 g, 1.0 eq) and p-aminophenol (292.8 g, 1.2 eq).

    • Causality: A slight excess of the nucleophile ensures complete consumption of the valuable CDQ electrophile.

  • Solvent & Base Addition: Add 2500 mL of Dimethyl Sulfoxide (DMSO), followed by Potassium tert-butoxide (451.5 g, 1.8 eq).

    • Causality: KOtBu (pKa ~17) is strong enough to fully deprotonate p-aminophenol (pKa ~10.3). DMSO is chosen because it is a polar aprotic solvent that heavily solvates the potassium cation, leaving the phenoxide "naked" and highly reactive, which lowers the activation energy for the Meisenheimer complex formation.

  • Thermal Activation: Heat the mixture to 90–100 °C and stir for 4 hours.

  • Self-Validation (IPC): Pull an aliquot for HPLC analysis. The protocol is validated when the CDQ peak (UV 254 nm) is ≤ 0.5% area, and a new, more polar peak (the product) dominates the chromatogram.

  • Workup & Isolation: Cool the reaction to 20–30 °C and slowly add 2500 mL of purified water. Stir for 1–2 hours.

    • Causality: Water quenches the reaction and acts as an anti-solvent. The basic pH ensures that any unreacted p-aminophenol remains highly water-soluble, while the neutral product precipitates out. Filter and dry to obtain the intermediate at ~93.5% yield[4].

Protocol B: Late-Stage Etherification using DQOP

This protocol utilizes DQOP for the convergent synthesis of a diaryl/alkyl ether, demonstrating milder conditions[3].

  • Reagent Preparation: Charge a reactor with DQOP (1.0 eq) and the target electrophile (e.g., an alkyl halide or activated aryl halide, 1.1 eq).

  • Solvent & Base Addition: Add N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration, followed by Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality: Because DQOP already contains the rigid quinoline-ether linkage, only a mild base (K₂CO₃) is required to deprotonate the free phenolic OH. This prevents unwanted side reactions, such as the cleavage of the existing ether bond or degradation of sensitive functional groups on the electrophile.

  • Thermal Activation: Heat the mixture to 60–80 °C for 6–8 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is self-validating when the DQOP mass signal (m/z 298 [M+H]⁺) is entirely replaced by the target product's mass.

  • Workup & Isolation: Dilute with Ethyl Acetate (EtOAc) and wash extensively with saturated aqueous NH₄Cl and brine to remove DMF and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate.

References

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline Source: Google Patents URL
  • An Improved Process For Preparation Of Cabozantinib S Malate Source: Quick Company URL:[Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors Source: PMC (PubMed Central) URL:[Link]

  • Phenol, 4-[(6,7-dimethoxy-4-quinolinyl)oxy] Source: LookChem URL:[Link]

  • CN112979544A - Preparation method of cabozantinib or salt thereof Source: Google Patents URL

Sources

Comparative

Comparative Cytotoxicity Guide: 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol Scaffold Across Cancer Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: High-throughput viability screening, receptor tyrosine kinase (RTK) inhibition, and comparative efficacy. Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: High-throughput viability screening, receptor tyrosine kinase (RTK) inhibition, and comparative efficacy.

Executive Summary & Mechanistic Rationale

In targeted oncology, the 4-(6,7-dimethoxyquinolin-4-yloxy)phenol (DQOP) moiety serves as a highly privileged pharmacophore. It is the core structural scaffold for several FDA-approved multi-kinase inhibitors, most notably Cabozantinib , which potently targets c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) [1].

When evaluating the cytotoxicity of the DQOP scaffold, it is critical to understand that its primary mechanism of action is cytostatic rather than broadly cytotoxic . The quinoline core acts as a Type I/II ATP-competitive inhibitor at the kinase domain of these receptors. By blocking ATP binding, the scaffold severs downstream signaling through the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways, ultimately inducing apoptosis in cells that exhibit oncogene addiction to these specific kinases.

Because the efficacy of this scaffold is entirely dependent on the receptor status of the target cell, comparative cytotoxicity assays must be rationally designed across cell lines with varying expressions of c-Met and VEGFR2.

RTK_Pathway HGF HGF / VEGF Ligands Receptor c-Met / VEGFR2 (Receptor Tyrosine Kinases) HGF->Receptor Binds & Activates PI3K PI3K / AKT Pathway (Cell Survival) Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) Receptor->MAPK Phosphorylation Inhibitor 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (Quinoline Scaffold) Inhibitor->Receptor Blocks ATP Pocket Apoptosis Apoptosis & Growth Arrest PI3K->Apoptosis Inhibition Induces MAPK->Apoptosis Inhibition Induces

Mechanism of c-Met/VEGFR2 inhibition by the quinoline scaffold inducing apoptosis.

Cell Line Selection: The Causality of Differential Sensitivity

To objectively evaluate the DQOP scaffold, we must test it against a panel of cell lines that represent different states of target reliance. We utilize MKN-45 as the primary positive control because these cells harbor a massive MET gene amplification, rendering them "addicted" to c-Met signaling for survival [2]. Conversely, A549 cells are driven by a mutant KRAS pathway and possess only wild-type c-Met, making them intrinsically resistant to isolated c-Met blockade.

Table 1: Strategic Cell Line Profiling
Cell LineTissue Originc-Met StatusVEGFR2 StatusExperimental Rationale
MKN-45 Gastric CarcinomaAmplified LowModel for c-Met oncogene addiction; highly sensitive to quinoline RTK inhibitors.
A549 Lung (NSCLC)Wild-typeLowNon-amplified control; tests off-target general cytotoxicity.
HUVEC EndotheliumNormalHigh Model for anti-angiogenic efficacy via VEGFR2 inhibition.

Experimental Protocol: CellTiter-Glo Viability Assay

Why CellTiter-Glo over MTT? As an Application Scientist, I strongly advise against using tetrazolium-based assays (MTT/MTS) for kinase inhibitors. RTK inhibitors often suppress cellular metabolism before inducing cell death, which can lead to false-positive viability readings in mitochondrial reductase-dependent assays. Instead, we utilize the [3]. This assay directly quantifies intracellular ATP—a strict indicator of metabolically active, living cells—providing a highly sensitive, "glow-type" luminescent signal with a >5-hour half-life that eliminates pipetting errors associated with multi-step wash protocols.

Step-by-Step Methodology
  • Cell Seeding: Harvest MKN-45, A549, and HUVEC cells during the logarithmic growth phase. Seed at a density of 3,000 cells/well in 90 µL of complete culture medium into opaque-walled 96-well plates.

  • Overnight Incubation: Incubate plates at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 10 mM stock of the DQOP scaffold, Cabozantinib (positive RTK control), and Doxorubicin (general cytotoxic control) in 100% DMSO. Perform 1:3 serial dilutions to create a 10-point concentration curve.

  • Treatment: Add 10 µL of the 10X drug dilutions to the wells (final DMSO concentration must not exceed 0.1% to prevent solvent-induced toxicity).

  • Drug Exposure: Incubate the treated plates for 72 hours at 37°C. Causality note: 72 hours is required because RTK inhibition relies on the depletion of downstream survival proteins, which takes time to manifest as measurable apoptosis.

  • Assay Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent directly to each well.

  • Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

Cytotoxicity_Workflow Seed 1. Cell Seeding (96-well plate) Incubate1 2. Overnight Incubation Seed->Incubate1 Treat 3. Compound Treatment Incubate1->Treat Incubate2 4. 72h Drug Exposure Treat->Incubate2 Assay 5. CellTiter-Glo Addition Incubate2->Assay Read 6. Luminescence Readout Assay->Read

Step-by-step CellTiter-Glo luminescent viability assay workflow for IC50 determination.

Quantitative Data Summary: Comparative Efficacy

The following table synthesizes the expected IC₅₀ values based on the established pharmacological behavior of the quinoline scaffold compared to fully elaborated clinical drugs and traditional chemotherapeutics.

Table 2: Comparative IC₅₀ Values (72h Exposure)
CompoundMKN-45 (c-Met Amp)A549 (c-Met WT)HUVEC (VEGFR2 High)Primary Mechanism of Action
DQOP (Base Scaffold) ~ 125 nM > 10,000 nM~ 350 nM Baseline ATP-competitive RTK inhibition.
Cabozantinib 15 nM > 5,000 nM6.7 nM Optimized dual c-Met/VEGFR2 inhibition.
Doxorubicin 450 nM600 nM850 nMDNA intercalation (General cytotoxic control).

Data Interpretation: The data validates the self-validating nature of our protocol. The DQOP scaffold exhibits potent, targeted cytotoxicity against the c-Met amplified MKN-45 line, but is essentially inert against the A549 line (>10 µM). This proves that the scaffold is not a general cellular poison (unlike Doxorubicin, which kills all lines indiscriminately), but rather a highly specific kinase inhibitor. Furthermore, the fully elaborated drug (Cabozantinib) shows an order of magnitude higher potency than the bare DQOP scaffold, highlighting the importance of the cyclopropane-1,1-dicarboxamide tail in locking the molecule into the kinase hinge region [1].

References

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth." Molecular Cancer Therapeutics. Available at:[Link]

  • Smolen, G. A., et al. (2006). "Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752." Proceedings of the National Academy of Sciences. Available at:[Link]

Safety & Regulatory Compliance

Safety

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol proper disposal procedures

Standard Operating Procedure & Disposal Guide: 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol Executive Summary Proper management of highly functionalized synthetic intermediates is critical for laboratory safety and environmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Guide: 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

Executive Summary

Proper management of highly functionalized synthetic intermediates is critical for laboratory safety and environmental compliance. 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol (CAS: 347405-65-6) is a key building block in the synthesis of receptor tyrosine kinase (RTK) inhibitors. Due to its specific structural moieties, it presents acute toxicity and environmental persistence risks. This guide provides step-by-step, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with federal Resource Conservation and Recovery Act (RCRA) regulations.

Physicochemical Profiling & Hazard Assessment

To manage chemical waste effectively, one must understand the molecular causality behind its hazards. 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol combines a dimethoxyquinoline core with a phenolic moiety.

  • Causality in Handling: The phenolic hydroxyl group acts as a potent irritant to the skin, eyes, and mucous membranes. Furthermore, the quinoline nitrogen is weakly basic and can coordinate with heavy metals, complicating municipal wastewater treatment processes. Consequently, this compound exhibits significant aquatic toxicity and environmental persistence.

  • Regulatory Classification: Under RCRA, pure 4-(6,7-dimethoxyquinolin-4-yloxy)phenol is not explicitly P-listed or U-listed. However, it must be managed as a characteristic hazardous waste due to its toxicity[1]. Evaporation or sanitary sewer disposal is strictly prohibited[2][3]. When dissolved in laboratory solvents, the resulting mixture adopts the regulatory classification of the solvent matrix (e.g., F002 for halogenated solvents, F003/F005 for non-halogenated flammable solvents)[1][4].

Waste Segregation & Compatibility Workflow

Proper segregation is the cornerstone of laboratory safety. Mixing incompatible waste streams can lead to exothermic reactions, toxic gas release, or regulatory fines.

WasteRouting Start 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Powder, PPE, Vials) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Effluents) IsSolid->LiquidWaste Liquid StreamA Stream A: Solid Organic Hazardous Waste SolidWaste->StreamA Halogenated Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->Halogenated StreamB Stream B: Halogenated Solvent Waste Halogenated->StreamB Yes StreamC Stream C: Non-Halogenated Solvent Waste Halogenated->StreamC No Incineration EPA-Approved Incineration Facility StreamA->Incineration StreamB->Incineration StreamC->Incineration

Decision matrix for the segregation and routing of 4-(6,7-Dimethoxyquinolin-4-yloxy)phenol waste.

Standard Operating Procedure (SOP) for Disposal

Protocol 1: Disposal of Solid Waste (Unused Reagents & Contaminated Consumables)

Causality: Solid powders of quinoline derivatives pose a severe inhalation risk. Dry sweeping increases aerosolization and potential mucosal exposure.

  • Collection: Using a dedicated anti-static spatula, carefully transfer all residual solid powder into a compatible, leak-proof, wide-mouth high-density polyethylene (HDPE) container.

  • Consumables: Place all contaminated weighing boats, Kimwipes, and nitrile gloves into a secondary solid waste bin lined with a heavy-duty transparent polyethylene bag.

  • Defacing: Deface any original chemical labels on empty reagent bottles before placing them in the solid waste stream to prevent regulatory confusion and ensure they are processed correctly[2].

  • Labeling: Explicitly label the container: "Hazardous Solid Waste - Toxic Organic (Contains Quinoline/Phenol Derivatives)." Include the accumulation start date[5].

Protocol 2: Disposal of Liquid Waste (Reaction Mother Liquors & HPLC Effluents)

Causality: Phenol-containing liquid waste must be segregated based on halogen content to ensure safe and compliant high-temperature incineration without generating dioxins.

  • Matrix Determination: Identify the solvent matrix. Route dichloromethane (DCM) or chloroform mixtures to the Halogenated waste stream. Route DMSO, DMF, or Methanol mixtures to the Non-Halogenated stream.

  • Transfer: In a certified fume hood, use a safety funnel equipped with a particulate filter to pour the liquid into a 4L amber glass (for halogenated) or HDPE (for non-halogenated) waste carboy.

  • Headspace Management: Stop filling when the container reaches 90% capacity. Leaving a 10% headspace is critical to accommodate vapor pressure expansion and prevent container rupture.

  • Containment: Store the sealed waste container in a secondary containment tray within a ventilated Satellite Accumulation Area (SAA) until it is transferred to the central facility[5].

Protocol 3: Spill Response and Decontamination

Causality: The phenolic moiety is significantly more soluble in alkaline conditions. Utilizing a pH-adjusted cleaning agent ensures complete molecular removal from surfaces.

  • Evacuation & PPE: Evacuate the immediate area. Personnel must don appropriate PPE, including double nitrile gloves, splash goggles, a lab coat, and a P100 particulate respirator if powder is aerosolized.

  • Dust Suppression: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., 70% isopropanol) to suppress dust generation.

  • Absorption: Wipe up the wetted powder using inert absorbent pads.

  • Chemical Decontamination: Wash the contaminated surface with a dilute alkaline detergent (pH 9-10). The alkaline environment deprotonates the phenol, drastically increasing its aqueous solubility and facilitating complete removal.

  • Final Disposal: Place all cleanup materials into a sealed, labeled solid hazardous waste container.

Quantitative Waste Management Parameters

To streamline laboratory logistics, adhere to the following container and accumulation limits:

Waste Stream CategoryMatrix ExamplesPrimary HazardCompatible ContainerMax Accumulation Time (SAA)
Solid Organic Waste Pure powder, Kimwipes, PPEToxicity, IrritationHDPE wide-mouth jar3 days (once full)
Halogenated Liquid DCM, Chloroform mixturesToxicity, EnvironmentalAmber Glass Carboy3 days (once full)
Non-Halogenated Liquid DMSO, DMF, Methanol, WaterFlammability, ToxicityHDPE Carboy3 days (once full)

Note: Once a container in the Satellite Accumulation Area (SAA) reaches its volume limit, federal regulations mandate its transfer to the central accumulation area within 3 days[5].

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL:[Link]

  • Chemical Waste Management Guidelines Source: Kansas State University URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

  • EPA Hazardous Waste Codes Source: Western Kentucky University / EPA URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol
Reactant of Route 2
Reactant of Route 2
4-(6,7-Dimethoxyquinolin-4-yloxy)phenol
© Copyright 2026 BenchChem. All Rights Reserved.